molecular formula C26H19N3O B6003333 N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide

Cat. No. B6003333
M. Wt: 389.4 g/mol
InChI Key: HKRYTGAIXNIMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide, also known as BNIPDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide is not fully understood. However, it has been proposed that N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Anti-Cancer Properties: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neuroprotective Effects: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to protect neurons from oxidative stress and prevent neuronal death.
3. Cardioprotective Effects: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for use in various scientific research applications. However, one of the limitations of using N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments.

Future Directions

There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide. Some of these directions include:
1. Development of Novel Anti-Cancer Therapies: Further studies are needed to determine the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide as a novel anti-cancer therapy.
2. Neuroprotection: Further studies are needed to determine the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases.
3. Cardioprotection: Further studies are needed to determine the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide as a cardioprotective agent for the treatment of cardiovascular diseases.
4. Safety and Dosage: Further studies are needed to determine the optimal dosage and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments.
Conclusion:
In conclusion, N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Further studies are needed to determine the optimal dosage and safety of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide in laboratory experiments and to explore its potential as a novel therapy for cancer, neurodegenerative diseases, and cardiovascular diseases.

Synthesis Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 2-aminobenzimidazole with 1,2-dihydro-5-acenaphthylenecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Some of the scientific research applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide include:
1. Cancer Research: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to exhibit anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neurodegenerative Diseases: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neuronal death.
3. Cardiovascular Diseases: N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide has been found to have cardioprotective effects. It has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O/c30-26(21-14-13-17-12-11-16-5-4-8-20(21)24(16)17)27-19-7-3-6-18(15-19)25-28-22-9-1-2-10-23(22)29-25/h1-10,13-15H,11-12H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYTGAIXNIMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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